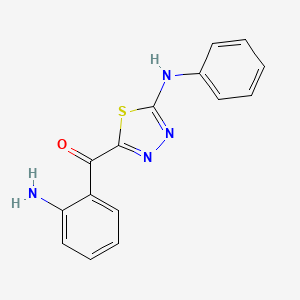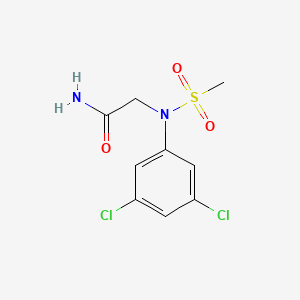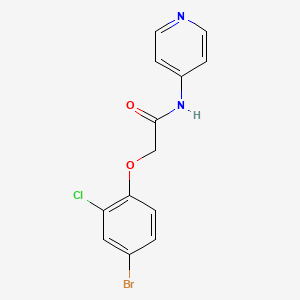![molecular formula C20H20N2O3 B5720605 N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and stability. These properties can be determined using various analytical techniques .Scientific Research Applications
Pharmaceutical Research: Antibiotic Efficacy Enhancement
MLS000103529 has been identified as a potential agent to enhance the efficacy of antibiotics. It is structurally related to compounds that have been used to modify existing antibiotics to improve their activity spectrum and reduce resistance . Research in this area focuses on synthesizing derivatives and testing them against various bacterial strains to find more potent and less resistance-prone antibiotic solutions.
Biochemical Research: Enzyme Inhibition Studies
The compound’s ability to act as an enzyme inhibitor makes it valuable in biochemical research. Studies have shown that MLS000103529 can bind to specific enzymes, inhibiting their activity . This application is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is disrupted.
Material Science: Organic Semiconductor Development
In material science, MLS000103529’s molecular structure suggests potential use in developing organic semiconductors. Its benzofuran core is a common motif in organic electronic materials, which are used in creating flexible, lightweight, and cost-effective electronic devices.
Analytical Chemistry: Chromatography Standards
As a compound with a unique and stable structure, MLS000103529 serves as a reference material in chromatographic analyses. It helps in the calibration of equipment and ensures the accuracy of analytical methods used in pharmaceutical and chemical research .
Cancer Research: Targeted Drug Delivery Systems
Research into targeted drug delivery systems has explored the use of MLS000103529 as a carrier molecule. Its structure allows for the attachment of therapeutic agents, which can be directed towards specific cancer cells, minimizing side effects and improving treatment efficacy.
Neurological Research: Neurotransmitter Receptor Modulation
MLS000103529 has shown potential in neurological research as a modulator of neurotransmitter receptors. This application is significant for developing new treatments for neurological disorders, such as Alzheimer’s disease and depression, where receptor function is often impaired .
Environmental Science: Pollutant Detection
The compound’s reactivity with certain pollutants makes it a candidate for developing detection systems. Research in this field aims to create sensitive assays that can identify and quantify environmental toxins, contributing to better monitoring and control.
Agricultural Science: Pesticide Formulation
In agricultural science, MLS000103529 is being studied for its use in pesticide formulations. Its properties may enhance the effectiveness of pesticides, reduce the required dosage, and decrease the environmental impact of pest control measures.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-11-9-17-13(3)19(25-18(17)10-12(11)2)20(24)22-16-7-5-15(6-8-16)21-14(4)23/h5-10H,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVXNHKMAGIJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

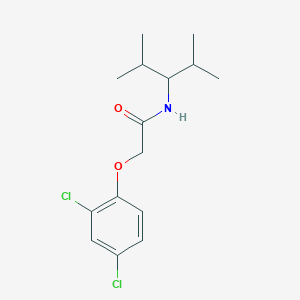
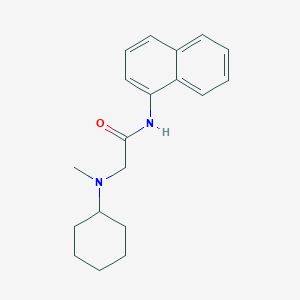
![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
